3-(Hydroxymethylphosphinyl)propionic acid chemical structure
3-(Hydroxymethylphosphinyl)propionic acid chemical structure
An In-depth Technical Guide to 3-(Hydroxymethylphosphinyl)propionic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methods related to 3-(Hydroxymethylphosphinyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Structure
3-(Hydroxymethylphosphinyl)propionic acid, also known by its IUPAC name 3-[hydroxy(methyl)phosphoryl]propanoic acid, is an organophosphorus compound.[1][2][3] It is a known major metabolite of the herbicide glufosinate.[4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid[1][2][3] |
| CAS Number | 15090-23-0[1][2][3] |
| Molecular Formula | C4H9O4P[1][2][5] |
| Molecular Weight | 152.09 g/mol [1][2][4] |
| SMILES | C(P(C)(=O)O)CC(O)=O[3] |
| InChI | InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)[2][3] |
| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N[1][3] |
Synonyms:
-
3-(Hydroxymethylphosphinyl)propionic acid
-
3-Methylphosphinicopropionic acid (MPPA)[3]
-
(2-Carboxyethyl)methylphosphinic acid[3]
-
3-(Methylphosphinico)propionic acid[1]
-
carboxyethylmethylphosphinic acid[1]
-
methyl(2-carboxyethyl)phosphinic acid[1]
Caption: 2D structure of 3-(Hydroxymethylphosphinyl)propionic acid.
Physicochemical Properties
The known physicochemical properties of 3-(Hydroxymethylphosphinyl)propionic acid are summarized below.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid[4] |
| Melting Point | approx. 95°C (decomposes)[4] |
| Boiling Point | 488.6 ± 28.0 °C (Predicted)[4] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | 2.69 ± 0.50 (Predicted)[4] |
| LogP | -1.6[1] |
Biological Role
3-(Hydroxymethylphosphinyl)propionic acid is primarily recognized as a major metabolite of the herbicide Glufosinate.[4] Its formation is a result of the metabolic breakdown of the parent compound in soil and groundwater.[6]
Caption: Metabolic relationship of Glufosinate to MPPA.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Separation
A published application note details a method for the separation of polar pesticides, including 3-(Methylphosphinico)propionic acid, using a mixed-mode HPLC column.[1]
Table 3: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom B, 4.6x150 mm, 5 µm, 100A | Newcrom B, 4.6x150 mm, 5 µm, 100A |
| Mobile Phase | MeCN/H₂O – 10/90% | MeCN/H₂O – 10/90% |
| Buffer | AmFm pH 3.0 Gradient 5 – 60 mM in 15 min | AmFm pH 3.0 Gradient 5 – 15 mM in 10 min |
| Flow Rate | 1 ml/min | 1 ml/min |
| Detection | CAD | CAD |
Synthesis
A specific, detailed experimental protocol for the synthesis of 3-(Hydroxymethylphosphinyl)propionic acid was not found in the reviewed literature. However, a process for a structurally related compound, 3-(hydroxyphenylphosphinyl)-propionic acid, has been described and may offer insights into a potential synthetic route. This process involves the reaction of dichlorophenylphosphine with phenylphosphinic acid to yield a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride, followed by hydrolysis to produce the final product.[7]
Caption: Logical workflow for the synthesis of a related compound.
References
- 1. 3-(Methylphosphinico)propionic acid | SIELC Technologies [sielc.com]
- 2. 3-Methylphosphinicopropionic acid 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-METHYLPHOSPHINICOPROPIONIC ACID | 15090-23-0 [chemicalbook.com]
- 5. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-methyl-phosphinico-propionic acid (Ref: AE-F061517) [sitem.herts.ac.uk]
- 7. DE69914764T2 - Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid - Google Patents [patents.google.com]



